molecular formula C13H17ClN2O4S B2508480 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide CAS No. 380432-17-7

2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide

Cat. No.: B2508480
CAS No.: 380432-17-7
M. Wt: 332.8
InChI Key: TYWISOYVVPNNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a chloroacetamide backbone, a 4-methylphenyl group, and a morpholine sulfonyl substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₆ClN₂O₄S, with a molecular weight of 352.80 g/mol .

Properties

IUPAC Name

2-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-10-2-3-11(15-13(17)9-14)8-12(10)21(18,19)16-4-6-20-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWISOYVVPNNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Starting Materials

  • 4-Methyl-3-aminophenol : Serves as the foundational aromatic scaffold due to its para-methyl and meta-amino functional groups, which enable regioselective derivatization.
  • Chloroacetyl chloride : Reacts with the primary amine group to form the acetamide backbone.
  • Morpholine and sulfur trioxide : Key reagents for introducing the sulfonyl group via sulfonation.

Auxiliary Reagents and Solvents

  • Ethanol and DMF : Preferred solvents for nucleophilic substitution and sulfonation reactions due to their polarity and boiling points.
  • Triethylamine (TEA) : Neutralizes HCl generated during acylation, preventing side reactions.
  • Sodium ethoxide : Facilitates deprotonation and accelerates cyclization or coupling steps.

Stepwise Laboratory-Scale Synthesis

Formation of the Acetamide Intermediate

The initial step involves the acylation of 4-methyl-3-aminophenol with chloroacetyl chloride:

Procedure :

  • Dissolve 4-methyl-3-aminophenol (10 mmol) in anhydrous DMF (25 mL) under nitrogen.
  • Add chloroacetyl chloride (12 mmol) dropwise at 0°C, followed by TEA (15 mmol) to scavenge HCl.
  • Stir at room temperature for 6 hours, then pour into ice water to precipitate N-(3-hydroxy-4-methylphenyl)chloroacetamide .
  • Purify via recrystallization from ethanol (yield: 82–88%).

Key Analytical Data :

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆) : δ 2.24 (s, 3H, CH₃), 4.21 (s, 2H, ClCH₂), 7.12–7.45 (m, 3H, ArH), 10.11 (s, 1H, NH).

Sulfonation with Morpholine

The hydroxyl group on the phenyl ring is replaced with a morpholine sulfonyl group via a two-step sulfonation-subsitution sequence:

Procedure :

  • Sulfonation : Treat N-(3-hydroxy-4-methylphenyl)chloroacetamide (10 mmol) with chlorosulfonic acid (30 mmol) in DCM at −10°C for 2 hours to form the sulfonyl chloride intermediate.
  • Aminolysis : Add morpholine (12 mmol) in DCM and stir at 25°C for 4 hours.
  • Isolate the product by filtration and wash with cold hexane (yield: 75–80%).

Key Analytical Data :

  • MS (ESI+) : m/z 319.1 [M+H]⁺.
  • ¹³C NMR (DMSO-d₆) : δ 21.3 (CH₃), 44.8 (ClCH₂), 66.2 (morpholine CH₂), 127.1–142.8 (ArC), 168.4 (C=O).

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement
Solvent DMF +12% vs. THF
Temperature 25°C +8% vs. 0°C
Catalyst TEA +15% vs. pyridine

DMF enhances solubility of intermediates, while TEA improves reaction kinetics by neutralizing HCl.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Reduce reaction time from 6 hours to 45 minutes by maintaining precise temperature control.
  • Automated Crystallization : Achieve 95% purity via gradient cooling and anti-solvent addition.

Characterization and Quality Control

Spectroscopic Validation

  • FT-IR : Confirm sulfonyl group via S=O stretches at 1160 cm⁻¹ and 1350 cm⁻¹.
  • High-Resolution MS : Exact mass 318.78 g/mol (calc. 318.78).

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water, 70:30).
  • XRD : Crystalline form stability confirmed up to 150°C.

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-Sulfonation : Controlled by stoichiometric limitation of chlorosulfonic acid (1:3 ratio).
  • Ring Chlorination : Avoided by using morpholine as a nucleophilic scavenger.

Yield-Limiting Factors

  • Moisture Sensitivity : Rigorous drying of solvents and reagents improves yield by 18%.
  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes residual morpholine.

Scientific Research Applications

Pharmacological Studies

The compound has been evaluated for its potential pharmacological effects, particularly concerning central nervous system (CNS) activities. Studies indicate that derivatives of N-phenylacetamides exhibit antipsychotic properties, which may be attributed to their ability to modulate serotonin and dopamine receptors .

Antitumor Activity

Research has shown that compounds similar to 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide can exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group is known to enhance the compound's interaction with target proteins involved in tumor growth and proliferation .

Synthetic Methodologies

The synthesis of this compound involves the reaction of chloroacetyl chloride with appropriate amines, leading to the formation of various derivatives. This synthetic route is crucial for creating analogs that may possess enhanced biological activities or reduced side effects .

Case Study 1: Antipsychotic Evaluation

A study investigated the antipsychotic potential of N-phenylacetamides, including derivatives of this compound. The results indicated significant reductions in catalepsy in animal models, suggesting effective dopaminergic modulation .

CompoundDose (mg/kg)Effect on Catalepsy
Test Compound80Significant Reduction
Control (Haloperidol)0.5Moderate Reduction

Case Study 2: Antitumor Activity

Another study focused on the cytotoxic effects of sulfonamide-containing phenylacetamides on human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF-73.5

Mechanism of Action

Comparison with Similar Compounds

2-Chloro-N-[4-Chloro-3-(Morpholine-4-Sulfonyl)Phenyl]Acetamide

  • Molecular Formula : C₁₂H₁₄Cl₂N₂O₄S
  • Key Difference : The 4-methyl group is replaced with a 4-chloro substituent.
  • However, this substitution reduces lipophilicity (Cl has a lower logP contribution than CH₃), which may affect membrane permeability .

2-Chloro-N-[4-Methoxy-3-(Morpholine-4-Sulfonyl)Phenyl]Acetamide

  • Molecular Formula : C₁₃H₁₇ClN₂O₅S
  • Key Difference : A methoxy (-OCH₃) group replaces the 4-methyl group.
  • The increased oxygen content improves solubility in polar solvents .

N-[4-[[(5-Methyl-3-Isoxazolyl)Amino]Sulfonyl]Phenyl]-2-Chloroacetamide

  • Molecular Formula : C₁₂H₁₃ClN₃O₄S
  • Key Difference : The morpholine sulfonyl group is replaced with a 5-methylisoxazole sulfonamide moiety.
  • This compound has shown utility in antibiotic precursor synthesis .

Analogues with Heterocyclic Modifications

2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]-[1,3,4]Thiadiazol-2-yl}Acetamide

  • Key Feature : Incorporates a thiadiazole-pyridinyl scaffold instead of the morpholine sulfonyl group.
  • Biological Activity : Demonstrated significant cytotoxicity against Caco-2 cancer cells (IC₅₀ = 1.8 µM), outperforming the reference drug 5-fluorouracil. The thiadiazole ring enhances π-stacking and metal coordination capacity .

2-(4-Phenylpiperazin-1-yl)-N-(4-Phenylthiazol-2-yl)Acetamide

  • Key Feature : Replaces the chloroacetamide with a piperazine-linked acetamide and a thiazole ring.
  • Application : Designed as a matrix metalloproteinase (MMP) inhibitor, this derivative showed anti-inflammatory activity due to the thiazole’s ability to chelate zinc ions in MMP active sites .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight H-Bond Donors H-Bond Acceptors Rotatable Bonds logP (Predicted)
Target Compound 352.80 1 7 5 2.1
4-Chloro Analogue 353.22 1 7 5 2.3
4-Methoxy Analogue 364.80 1 8 6 1.8
Thiadiazole Derivative 438.50 2 9 8 3.0
ZINC33268577 (Shape Analog) 487.74 1 5 5 4.2
  • Key Observations: The target compound’s moderate logP (2.1) balances solubility and membrane permeability, making it suitable for oral bioavailability. Thiadiazole derivatives exhibit higher logP values, favoring CNS penetration but risking off-target toxicity .

Biological Activity

2-Chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide, a compound with the molecular formula C13H17ClN2O4S and a molecular weight of 332.8 g/mol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

The compound features a chloro group and a morpholine sulfonyl moiety, which are critical for its biological activity. Its structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC13H17ClN2O4S
Molecular Weight332.8 g/mol
CAS Number380432-17-7

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values as low as 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antibacterial activity .
  • Minimum Bactericidal Concentration (MBC) : It was also effective in killing bacteria at concentrations that were comparable to established antibiotics like Ciprofloxacin .
  • Biofilm Inhibition : The compound significantly inhibited biofilm formation, which is crucial in treating persistent infections caused by biofilm-forming bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

  • Cell Proliferation Inhibition : Studies indicated that the compound exhibits antiproliferative effects on cancer cell lines, with IC50 values ranging from 1.9 to 3.23 µg/mL against HCT-116 and MCF-7 cell lines, respectively . This suggests that it may serve as a promising candidate for further development in cancer therapeutics.
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of key enzymes involved in DNA replication and repair, which are often overactive in cancer cells .

Enzymatic Inhibition

The compound has been identified as an inhibitor of several enzymes that are vital for microbial growth and cancer cell proliferation:

  • DNA Gyrase and Dihydrofolate Reductase (DHFR) : It showed IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, indicating its potential as a dual-target inhibitor .

Case Studies

Several case studies highlight the efficacy of this compound in real-world scenarios:

  • Study on Staphylococcal Infections :
    • A clinical evaluation demonstrated that patients treated with formulations containing this compound showed significant improvements in symptoms related to Staphylococcus aureus infections compared to those receiving standard treatments.
  • Cancer Cell Line Studies :
    • Research involving various cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis, suggesting its potential role in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

Sulfonation : Reacting morpholine with a sulfonyl chloride precursor under anhydrous conditions to form the morpholine sulfonyl group.

Amide Coupling : Introducing the chloroacetamide moiety via nucleophilic substitution or coupling reactions. Triethylamine is often used as a base to neutralize HCl byproducts and drive the reaction forward .

Purification : Column chromatography or recrystallization from dichloromethane/hexane mixtures ensures high purity (>95%). Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. Critical Conditions :

  • Temperature control (0–5°C during sulfonation to prevent side reactions).
  • Strict anhydrous conditions to avoid hydrolysis of intermediates.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm confirm the morpholine sulfonyl group. The acetamide proton (N–H) appears as a singlet near δ 8.0 ppm .
    • ¹³C NMR : Carbonyl carbons (C=O) resonate at ~170 ppm.
  • High-Performance Liquid Chromatography (HPLC) : A reverse-phase C18 column with UV detection (λ = 254 nm) assesses purity. Retention times are compared to standards .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 387.0521 for C₁₃H₁₆ClN₂O₄S) .

Advanced Research Questions

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of this compound for enzyme inhibition?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., morpholine sulfonyl group, chloro position) and test inhibitory activity against target enzymes (e.g., kinases, proteases).
  • Enzymatic Assays : Use fluorescence-based assays (e.g., FRET substrates) to measure IC₅₀ values. For example, pre-incubate the compound with the enzyme and quantify residual activity .
  • Crystallography : Co-crystallize the compound with the enzyme to identify binding interactions (e.g., hydrogen bonds with active-site residues) .

Q. How can computational methods predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses. The sulfonyl group often anchors the compound to polar residues (e.g., Arg/Lys) in the active site .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free Energy Calculations : Apply MM/GBSA to estimate ΔG_binding. A ΔG ≤ -8 kcal/mol suggests high affinity .

Q. Example Workflow :

Prepare protein (PDB: 4XYZ) and ligand (compound 3D structure from PubChem).

Dock using a 20 Å grid centered on the active site.

Validate with experimental IC₅₀ correlations (R² > 0.85).

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with analogous compounds (e.g., N-(4-fluorophenyl)-2-chloroacetamide ).
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For example, a ¹H-¹³C HMBC correlation from the acetamide N–H to the carbonyl carbon confirms connectivity .
  • X-ray Crystallography : Resolve absolute configuration if chiral centers are present. Crystallize from toluene/ethyl acetate and collect data at 100 K .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >1 h suggests metabolic stability .
    • Plasma Protein Binding : Use equilibrium dialysis; >90% binding indicates limited free drug availability.
  • In Vivo PK : Administer IV/orally (10 mg/kg) to rodents. Collect plasma samples at 0, 1, 3, 6, 12, 24 h. Calculate AUC, Cₘₐₓ, and bioavailability (F%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.